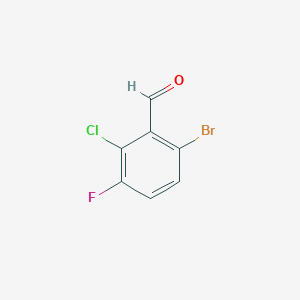

6-Bromo-2-chloro-3-fluorobenzaldehyde

Description

Contextualization of Polyhalogenated Benzaldehydes in Organic Synthesis

Polyhalogenated benzaldehydes are a subclass of aromatic aldehydes that feature multiple halogen substituents on the benzene (B151609) ring. The presence of these halogens, combined with the reactive aldehyde group, provides chemists with a powerful toolkit for molecular elaboration. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. Simultaneously, the halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the electronic effects of the halogen substituents can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective introduction of other functional groups. This multi-faceted reactivity makes polyhalogenated benzaldehydes indispensable precursors for the synthesis of complex, biologically active molecules and functional materials.

Significance and Research Trajectories of 6-Bromo-2-chloro-3-fluorobenzaldehyde

This compound is a triply halogenated benzaldehyde (B42025) that has garnered attention as a key intermediate in the synthesis of pharmacologically active compounds. Its specific substitution pattern, with bromine, chlorine, and fluorine atoms at positions 6, 2, and 3 respectively, offers a unique combination of steric and electronic properties that can be exploited in targeted synthetic strategies.

A significant application of this compound is its use as a precursor in the synthesis of substituted pyrazole (B372694) compounds that act as RORgammaT (Retinoid-related Orphan Receptor gamma t) inhibitors. google.com RORgammaT is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. google.com The development of potent and selective RORgammaT inhibitors is therefore a major focus in the search for new treatments for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The synthesis of these inhibitors often requires a precisely substituted aromatic core, for which this compound serves as an ideal starting material. google.com

Overview of Current Academic Research Landscape

The current research landscape for this compound is primarily centered on its application in medicinal chemistry as a building block for complex therapeutic agents. While the broader field of polyhalogenated benzaldehydes is extensive, the specific research on this particular isomer is more niche, highlighting its specialized role.

A key documented synthetic route to this compound involves the ortho-formylation of a corresponding polyhalogenated benzene derivative. Specifically, the process starts with 4-bromo-2-chloro-1-fluorobenzene, which is treated with a strong base, lithium diisopropylamide (LDA), at low temperatures to facilitate directed ortho-metalation. Subsequent quenching of the resulting aryl lithium species with N,N-dimethylformamide (DMF) introduces the aldehyde functionality at the desired position, yielding this compound. google.com

Table 1: Synthesis of this compound

| Starting Material | Reagents | Product |

|---|

This synthetic methodology underscores the importance of regioselective functionalization in organic synthesis and provides a reliable pathway to access this valuable intermediate. The ongoing research into RORgammaT inhibitors and other potential therapeutic targets is likely to further expand the demand for and exploration of this compound and its derivatives.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-chloro-1-fluorobenzene |

| Lithium diisopropylamide |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFNZKJUWXXMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 6 Bromo 2 Chloro 3 Fluorobenzaldehyde

Molecular Geometry and Conformational Analysis

The molecular geometry of 6-Bromo-2-chloro-3-fluorobenzaldehyde is defined by the spatial arrangement of its constituent atoms. The benzene (B151609) ring provides a planar scaffold, with the aldehyde group and the halogen substituents (bromine, chlorine, and fluorine) attached. The geometry of the aldehyde group relative to the aromatic ring is a key conformational feature.

Due to potential steric hindrance between the aldehyde group and the ortho-substituted chlorine atom, the molecule may adopt a non-planar conformation where the aldehyde group is twisted out of the plane of the benzene ring. However, conjugation between the carbonyl group and the aromatic π-system favors a planar arrangement. Computational studies on similarly substituted benzaldehydes suggest that a planar or near-planar conformation is generally the most stable.

Two primary planar conformers can be considered: the O-trans and O-cis isomers, where the aldehyde oxygen is oriented away from or towards the adjacent chlorine atom, respectively. The relative energies of these conformers are influenced by a balance of steric repulsion and electrostatic interactions. In the case of this compound, the O-trans conformer is expected to be more stable due to reduced steric clash between the carbonyl oxygen and the bulky chlorine atom at the C2 position.

Spectroscopic Signatures for Definitive Structural Assignment

Spectroscopic techniques provide invaluable information for the definitive structural assignment of molecules. The following sections detail the expected spectroscopic signatures for this compound based on theoretical predictions and data from analogous compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal for the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the aldehyde group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | ~10.2 | s |

| Ar-H4 | ~7.8 | d |

| Ar-H5 | ~7.5 | t |

Note: These are predicted values and may vary from experimental results. 's' denotes a singlet, 'd' a doublet, and 't' a triplet.

The aldehyde proton is expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit splitting patterns due to coupling with each other and potentially with the fluorine atom.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~188 |

| C1 | ~135 |

| C2 | ~138 (d, JC-F) |

| C3 | ~158 (d, JC-F) |

| C4 | ~125 (d, JC-F) |

| C5 | ~130 |

| C6 | ~120 |

Note: These are predicted values and may vary from experimental results. 'd' denotes a doublet due to C-F coupling.

The carbonyl carbon is expected to have the most downfield chemical shift. The carbon atoms attached to the halogens will also be significantly shifted, and those in proximity to the fluorine atom will exhibit splitting due to carbon-fluorine coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. A single resonance is expected, and its chemical shift can provide further confirmation of the molecular structure. The precise chemical shift would need to be determined experimentally or through high-level computational modeling.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1700 - 1720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2720 - 2820 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

| C-F | Stretch | 1000 - 1300 |

The most characteristic band in the IR spectrum is expected to be the strong absorption due to the C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the aldehyde group will appear at higher wavenumbers. The fingerprint region will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the aromatic ring and the carbon-halogen bonds. Raman spectroscopy would be expected to show strong bands for the aromatic ring vibrations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the identification of the molecular ion and an analysis of its fragmentation pattern for this compound, is not available in published research. While the molecular formula (C₇H₃BrClFO) suggests a monoisotopic mass of approximately 235.9034 amu, specific experimental spectra that would confirm the molecular weight and reveal characteristic fragmentation pathways have not been documented in the accessible literature.

Typically, mass spectrometry of a halogenated benzaldehyde (B42025) would reveal a complex isotopic pattern for the molecular ion peak due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation would likely involve the loss of the formyl radical (-CHO), halogen atoms (Br, Cl), and other characteristic cleavages of the aromatic ring. However, without experimental data, a definitive analysis for this compound cannot be provided.

Table 1: Hypothetical Mass Spectrometry Data

| Analysis Type | Expected Information (if data were available) |

| Molecular Ion (M⁺) | Isotopic cluster corresponding to C₇H₃BrClFO⁺ |

| Key Fragments | Ions resulting from loss of CHO, Br, Cl, CO |

| Base Peak | The most abundant fragment ion in the spectrum |

Note: This table is for illustrative purposes only, as no experimental data was found.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical details about its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, remain undetermined.

This analytical technique would provide the precise three-dimensional arrangement of atoms in the crystal lattice, offering insights into intermolecular interactions like halogen bonding or π-π stacking, which influence the material's bulk properties.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data

| Crystallographic Parameter | Expected Information (if data were available) |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value |

| Calculated Density | g/cm³ |

Note: This table is for illustrative purposes only, as no experimental data was found.

Synthetic Methodologies for 6 Bromo 2 Chloro 3 Fluorobenzaldehyde

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 6-bromo-2-chloro-3-fluorobenzaldehyde, the primary disconnection involves the aldehyde functional group. The most common and reliable method for introducing an aldehyde group onto a benzene (B151609) ring is through the oxidation of a benzylic precursor. This leads to two main retrosynthetic pathways:

Oxidation of a Benzyl (B1604629) Halide: The target aldehyde can be disconnected to 6-bromo-2-chloro-3-fluorobenzyl bromide. This intermediate can be further disconnected to 6-bromo-2-chloro-3-fluorotoluene through a benzylic halogenation reaction.

Oxidation of a Benzyl Alcohol: Alternatively, the aldehyde can be seen as the oxidation product of 6-bromo-2-chloro-3-fluorobenzyl alcohol.

The substituted toluene (B28343), 6-bromo-2-chloro-3-fluorotoluene, becomes a key intermediate in this analysis. Its synthesis can be envisioned through the electrophilic bromination of 2-chloro-3-fluorotoluene (B47102). The synthesis of 2-chloro-3-fluorotoluene itself can be traced back to simpler, commercially available precursors, such as 3-chloro-2-fluoroaniline, through reactions like the Sandmeyer reaction.

Another significant disconnection strategy involves the direct introduction of the aldehyde group onto a pre-functionalized aromatic ring using Directed ortho-Metalation (DoM). This would involve a precursor like 1-bromo-3-chloro-2-fluorobenzene, where a directing group facilitates the introduction of the formyl group at the desired position.

Halogenation Strategies on Benzaldehyde (B42025) Precursors

The introduction of the bromine atom at the C6 position is a critical step in the synthesis. This is typically achieved through electrophilic aromatic substitution on a suitably substituted benzene ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present.

In the case of a precursor like 2-chloro-3-fluorotoluene, the directing effects of the chloro and fluoro groups must be considered. Both are ortho-, para-directing deactivators. The fluorine atom is a weaker deactivator than chlorine and will have a strong ortho-directing effect. The chlorine atom will also direct ortho and para. The position para to the fluorine is blocked by the methyl group. The position ortho to the fluorine and meta to the chlorine (C6) is sterically accessible and electronically favored for bromination. Therefore, electrophilic bromination of 2-chloro-3-fluorotoluene is expected to yield the desired 6-bromo-2-chloro-3-fluorotoluene as a major product.

Common brominating agents for this type of reaction include bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) with a suitable catalyst. mdpi.comwikipedia.orgtcichemicals.com The reaction conditions, such as solvent and temperature, would need to be optimized to maximize the yield of the desired isomer and minimize the formation of byproducts. numberanalytics.com

Oxidative Transformations for Aldehyde Formation

Once the 6-bromo-2-chloro-3-fluorotoluene intermediate is obtained, the next key transformation is the introduction of the aldehyde functionality. This is typically achieved through a two-step process: benzylic halogenation followed by oxidation.

The Kornblum oxidation is a well-established method for converting activated alkyl halides, such as benzyl halides, into aldehydes. wikipedia.orgsynarchive.com The reaction involves the treatment of the benzyl halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, typically a hindered amine like triethylamine.

The proposed synthesis of this compound via this method would involve:

Benzylic Bromination: 6-bromo-2-chloro-3-fluorotoluene would first be subjected to a free-radical bromination at the benzylic position. This is commonly achieved using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, under photochemical or thermal initiation. This would yield 6-bromo-2-chloro-3-fluorobenzyl bromide.

Kornblum Oxidation: The resulting benzyl bromide would then be treated with DMSO and a base to afford the target aldehyde. The mechanism involves the initial formation of an alkoxysulfonium salt, which then undergoes elimination in the presence of the base to yield the aldehyde, dimethyl sulfide (B99878), and a protonated base.

Table 1: Kornblum Oxidation Reaction Parameters

| Parameter | Typical Conditions |

| Substrate | 6-bromo-2-chloro-3-fluorobenzyl bromide |

| Oxidant | Dimethyl sulfoxide (DMSO) |

| Base | Triethylamine or other hindered amine |

| Solvent | DMSO (can act as both solvent and reagent) |

| Temperature | Typically elevated, but needs optimization |

It is important to consider potential side reactions, such as the formation of the corresponding benzyl alcohol or other byproducts, and to optimize the reaction conditions to maximize the yield of the desired aldehyde. researchgate.net

While the Kornblum oxidation is a viable method, other selective oxidation routes can also be considered, particularly if the Kornblum conditions prove to be low-yielding or problematic for this specific substrate. These alternatives often involve the oxidation of the corresponding benzyl alcohol, which can be obtained by hydrolysis of the benzyl bromide.

Swern Oxidation: This method utilizes activated DMSO, generated from the reaction of DMSO with oxalyl chloride or trifluoroacetic anhydride, to oxidize primary alcohols to aldehydes under mild, low-temperature conditions. wikipedia.orgorganic-chemistry.orgyoutube.com The Swern oxidation is known for its high yields and tolerance of a wide range of functional groups.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgorganic-chemistry.orgresearchgate.netuniversalprint.orgchemistrysteps.com It is particularly useful for sensitive substrates and offers the advantage of a simple workup.

Table 2: Comparison of Alternative Oxidation Methods

| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Low temperature (-78 °C) | High yields, mild conditions, good functional group tolerance | Requires cryogenic temperatures, produces malodorous dimethyl sulfide |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature | Mild, selective, simple workup | Reagent is expensive and potentially explosive |

Directed ortho-Metalation (DoM) Approaches to Aromatic Substitution

Directed ortho-Metalation (DoM) offers an alternative and highly regioselective strategy for the synthesis of polysubstituted aromatics. researchgate.netuniversalprint.orgorganic-chemistry.orgwikipedia.org This approach relies on the use of a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

For the synthesis of this compound, a plausible DoM strategy could start from 1-bromo-3-chloro-2-fluorobenzene. In this case, the fluorine atom can act as a directing group, facilitating lithiation at the C6 position. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the desired position. organic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.com

The success of this approach would depend on the relative directing abilities of the fluoro, chloro, and bromo substituents and the choice of the organolithium base and reaction conditions. nih.govepfl.ch The fluorine atom is generally a stronger directing group than chlorine or bromine in DoM reactions.

Multi-Step Synthesis Design and Optimization

Based on the foregoing analysis, a complete multi-step synthesis for this compound can be proposed. A robust and likely scalable route would be:

Synthesis of 2-chloro-3-fluorotoluene: Starting from a commercially available precursor like 3-chloro-2-fluoroaniline, a Sandmeyer reaction could be employed to introduce the methyl group.

Electrophilic Bromination: Regioselective bromination of 2-chloro-3-fluorotoluene using Br₂/FeBr₃ or NBS to yield 6-bromo-2-chloro-3-fluorotoluene.

Benzylic Bromination: Free-radical bromination of the methyl group of 6-bromo-2-chloro-3-fluorotoluene using NBS and a radical initiator to form 6-bromo-2-chloro-3-fluorobenzyl bromide.

Kornblum Oxidation: Conversion of the benzyl bromide to the final product, this compound, using DMSO and a suitable base.

Optimization of this multi-step synthesis would involve:

Reaction Condition Screening: For each step, parameters such as solvent, temperature, reaction time, and catalyst loading should be systematically varied to maximize yield and minimize byproduct formation. numberanalytics.comijpcbs.com

Process Safety and Scalability: As the synthesis is scaled up, considerations such as heat transfer, reagent addition rates, and potential exotherms become critical. catsci.comnih.gov For instance, the benzylic bromination can be highly exothermic and requires careful temperature control.

Purification Strategies: Efficient purification methods, such as crystallization or chromatography, would need to be developed for each intermediate to ensure the purity of the final product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. Traditional synthetic routes for halogenated aromatic aldehydes often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. This section explores the synthesis of this compound through the lens of green chemistry, focusing on established methodologies and potential improvements.

A common synthetic pathway to halogenated benzaldehydes involves the side-chain halogenation of a substituted toluene, followed by oxidation. For instance, a patented method for a structurally similar compound, 2-bromo-6-fluorobenzaldehyde (B104081), starts with 2-bromo-6-fluorotoluene (B73676). This process involves a free-radical bromination of the methyl group to form 2-bromo-6-fluorobenzyl bromide, which is then oxidized to the corresponding aldehyde. researchgate.netunacademy.com This synthesis can be analyzed from a green chemistry perspective by examining its atom economy, the environmental impact of the solvents and reagents used, and the potential for alternative, more benign methodologies.

Another established method for converting benzyl halides to aldehydes is the Sommelet reaction, which utilizes hexamine and water. labproinc.comu-szeged.huwikipedia.org This reaction offers an alternative to oxidation-based methods and can be evaluated for its own green chemistry merits.

Detailed Analysis of a Synthetic Route

A specific method for preparing 2-bromo-6-fluorobenzaldehyde involves a two-step process starting from 2-bromo-6-fluorotoluene. researchgate.netunacademy.com

Step 1: Bromination of 2-bromo-6-fluorotoluene

In this step, 2-bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under light irradiation to yield 2-bromo-6-fluorobenzyl bromide. Dichloromethane (B109758) is mentioned as a potential solvent for this reaction. researchgate.netunacademy.com

Step 2: Kornblum Oxidation of 2-bromo-6-fluorobenzyl bromide

The resulting 2-bromo-6-fluorobenzyl bromide is then oxidized to 2-bromo-6-fluorobenzaldehyde using dimethyl sulfoxide (DMSO). researchgate.netunacademy.com

From a green chemistry standpoint, several aspects of this synthesis can be scrutinized:

Solvent Choice: The use of dichloromethane in the bromination step is a significant concern. Dichloromethane is a volatile organic compound (VOC) and a suspected carcinogen, posing both health and environmental risks. unacademy.comlabproinc.comtpsgc-pwgsc.gc.ca Efforts to replace such hazardous solvents are a cornerstone of green chemistry. DMSO, used in the second step, is generally considered a more environmentally friendly option. u-szeged.huosti.gov It is biodegradable and has lower toxicity compared to many other polar aprotic solvents. researchgate.net However, its high boiling point can make it energy-intensive to remove and recycle. osti.gov

Reagent Selection: The use of hydrogen peroxide as an oxidizing agent in the bromination step is a positive feature from a green chemistry perspective. Its primary byproduct is water, which is benign.

Green Chemistry Metrics: A Quantitative Look

To quantitatively assess the "greenness" of a synthetic route, metrics such as Atom Economy and E-Factor are employed.

Atom Economy

Step 1 (Bromination): C₇H₆BrF + Br₂ → C₇H₅Br₂F + HBr

Step 2 (Kornblum Oxidation): C₇H₅Br₂F + (CH₃)₂SO → C₇H₄BrFO + (CH₃)₂S + HBr

The theoretical atom economy would be low due to the formation of dimethyl sulfide and two equivalents of hydrogen bromide as byproducts.

E-Factor

The E-factor provides a more practical measure of waste generation, as it considers reaction yields, solvent usage, and workup procedures. For many pharmaceutical and fine chemical syntheses, E-factors can be significantly high, often exceeding 100, indicating that a large amount of waste is generated for each kilogram of product. chem-station.comepa.gov

| Metric | Typical Value Range in Fine Chemical Synthesis | Goal in Green Synthesis | Comments |

|---|---|---|---|

| Atom Economy | Often below 50% | As close to 100% as possible | Substitution and elimination reactions generally have lower atom economy. chemistry-teaching-resources.com |

| E-Factor | 5 - >100 | As close to 0 as possible | Includes solvent losses and reagent byproducts. chem-station.com |

| Solvent Usage | High volumes of traditional solvents | Solvent-free or use of green solvents | Solvents contribute significantly to the overall mass intensity of a process. |

Alternative "Greener" Approaches

Several strategies can be employed to improve the green profile of the synthesis of this compound.

Catalytic Oxidation: Direct catalytic oxidation of the methyl group of a substituted toluene to an aldehyde is a highly desirable green alternative. Various catalytic systems, including those based on manganese, cobalt, and vanadium, have been investigated for the selective oxidation of toluenes to benzaldehydes. mdpi.commdpi.comcapes.gov.br Using molecular oxygen or hydrogen peroxide as the oxidant in these reactions would be highly atom-economical.

| Oxidizing System | Typical Substrate | Advantages | Challenges |

|---|---|---|---|

| KMnO₄ / H₂SO₄ | Alkylbenzenes | Strong and effective | Poor atom economy, generates significant Mn waste. rsc.org |

| Chromyl chloride (Etard reaction) | Methylbenzenes | Stops at the aldehyde stage | Use of stoichiometric, toxic chromium reagent. mdpi.com |

| Catalytic O₂ / H₂O₂ with metal catalysts (e.g., Co, Mn, V) | Substituted toluenes | High atom economy, uses benign oxidants | Catalyst stability, selectivity, and recovery can be challenging. mdpi.commdpi.com |

| Biocatalysis (e.g., using monooxygenases) | Toluene and derivatives | Mild reaction conditions, high selectivity | Enzyme stability and activity for highly substituted substrates may be low. rsc.orgrsc.org |

Solvent Replacement: The replacement of hazardous solvents like dichloromethane is a priority. Greener alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water or solvent-free conditions. rsc.orgorganic-chemistry.org While DMSO is a better alternative, exploring even more benign and easily recyclable solvents is an active area of research.

| Solvent | Classification | Key Environmental/Safety Considerations |

|---|---|---|

| Dichloromethane | Chlorinated Solvent | Volatile organic compound (VOC), suspected carcinogen, contributes to ozone depletion in the lower atmosphere. unacademy.comlabproinc.comdcceew.gov.au |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Lower toxicity, biodegradable. High boiling point can make recovery energy-intensive. researchgate.netosti.govresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Derived from renewable resources, higher boiling point and lower water solubility than THF. organic-chemistry.org |

| Cyclopentyl Methyl Ether (CPME) | Hydrophobic Ether | Resistant to peroxide formation, high boiling point, easy recovery. organic-chemistry.org |

Process Intensification: Utilizing technologies such as microreactors or flow chemistry can improve reaction control, reduce reaction times, and minimize waste generation.

Chemical Reactivity and Reaction Pathways of 6 Bromo 2 Chloro 3 Fluorobenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 6-Bromo-2-chloro-3-fluorobenzaldehyde, susceptible to reduction, oxidation, and condensation reactions.

Reductive Processes to Corresponding Alcohols

The aldehyde functional group can be readily reduced to a primary alcohol, yielding (6-Bromo-2-chloro-3-fluorophenyl)methanol. This transformation is typically accomplished using standard hydride reducing agents.

Commonly employed reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). NaBH₄ is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, which selectively reduces aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup step. Given the presence of other reducible halogen substituents, the choice of reagent can be critical to ensure chemoselectivity.

| Reagent | Typical Solvent | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes/ketones. |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong reducing agent; reacts with protic solvents. Requires a separate aqueous workup step. |

Oxidative Pathways to Carboxylic Acid Derivatives

Oxidation of the aldehyde group affords the corresponding 6-Bromo-2-chloro-3-fluorobenzoic acid. This is a common transformation for aromatic aldehydes and can be achieved using a variety of strong oxidizing agents.

Typical reagents for this process include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or milder oxidants like silver oxide (Ag₂O). The reaction conditions must be carefully controlled to avoid unwanted side reactions, particularly with the halogenated aromatic ring. For instance, oxidation with potassium permanganate in a solution of liquid ammonia (B1221849) can lead to the formation of benzamides, with carboxylic acids as potential byproducts. thieme-connect.com

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (Tollens' reagent) | Carboxylic Acid |

Condensation Reactions and Imine Formation

The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, such as primary amines, to form imines (Schiff bases). This condensation reaction typically occurs under mild, acid-catalyzed conditions and involves the elimination of a water molecule. The synthesis of imines from fluorinated benzaldehydes and various anilines or other aromatic amines is a well-established method. core.ac.uk

Furthermore, the aldehyde can participate in condensation reactions with compounds containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in what is known as the Knoevenagel condensation. These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond. Mechanochemical methods, which involve grinding the reactants together without a solvent, have also been successfully applied to the Knoevenagel condensation of fluorinated benzaldehydes. researchgate.net

Reactivity of Aromatic Halogen Substituents

The bromine, chlorine, and fluorine atoms attached to the benzene (B151609) ring provide sites for substitution and cross-coupling reactions, significantly expanding the synthetic potential of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is rendered electron-deficient by the electron-withdrawing nature of the aldehyde group and the halogen substituents. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr). In an SNAr mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. core.ac.uk

The regioselectivity of SNAr reactions is largely governed by the position of the electron-withdrawing group. Nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups. In this molecule:

The fluorine atom is ortho to the aldehyde group.

The bromine atom is para to the aldehyde group.

The chlorine atom is meta to the aldehyde group.

Based on these positions, the fluorine and bromine atoms are the most likely candidates for substitution by strong nucleophiles like alkoxides, thiolates, or amines. The high electronegativity of fluorine often makes the C-F bond a prime target for nucleophilic attack in activated aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The halogen substituents, particularly the bromine and chlorine atoms, serve as effective handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The general reactivity trend for aryl halides in these coupling reactions is I > Br > OTf > Cl > F. Based on this trend, the C-Br bond is the most probable reaction site in this compound.

Suzuki Coupling: This reaction would involve coupling the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the bromine atom with a new aryl, vinyl, or alkyl group.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. chemscene.comnih.gov This would result in the formation of a substituted styrene (B11656) derivative at the position of the bromine atom.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This would introduce an alkynyl substituent in place of the bromine.

The chemoselectivity for the C-Br bond allows for the retention of the chlorine and fluorine atoms for potential subsequent transformations.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki | Organoboron compound (R-B(OH)₂) | Aryl-R |

| Heck | Alkene (CH₂=CHR) | Aryl-CH=CHR |

| Sonogashira | Terminal Alkyne (H-C≡CR) | Aryl-C≡CR |

Directed Aryl Lithiation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In the case of this compound, the aldehyde group, after in-situ protection, or the fluorine atom can act as a directing group for lithiation. The highly substituted nature of the aromatic ring, however, presents challenges and opportunities for regioselectivity.

Research in the field of polyhalogenated benzaldehydes has demonstrated the feasibility of directed aryl lithiation followed by electrophilic quenching. While specific studies on this compound are not extensively documented in publicly available literature, a notable patent provides a procedural template for a closely related compound, 2-bromo-5,6-difluorobenzaldehyde. This process illustrates the principle of low-temperature lithiation and subsequent reaction with an electrophile.

In a typical procedure, a solution of 2,2,6,6-tetramethylpiperidine (B32323) and n-butyllithium in a dry solvent like tetrahydrofuran is used to generate a strong, non-nucleophilic base. The halogenated benzaldehyde (B42025) is then added at a very low temperature, typically -75°C, to facilitate the directed lithiation. At this temperature, the lithiating agent selectively removes a proton from a position ortho to a directing group. Following the lithiation, an electrophile, such as dimethylformamide (DMF), is introduced to quench the organolithium intermediate, leading to the formation of a new carbon-carbon bond.

Table 1: Representative Reaction Conditions for Directed Aryl Lithiation of a Halogenated Benzaldehyde Derivative

| Parameter | Condition |

| Substrate | 1-bromo-3,4-difluorobenzene |

| Lithiating Agent | n-butyllithium / 2,2,6,6-tetramethylpiperidine |

| Solvent | Tetrahydrofuran (dry) |

| Temperature | -75°C |

| Electrophile | Dimethylformamide (DMF) |

| Work-up | Hydrolysis with water, acidification |

This data is adapted from a procedure for a structurally similar compound and serves as an illustrative example of the reaction class.

The resulting functionalized aromatic ring, now bearing an additional formyl group from the DMF quench, can be further elaborated. The halogen substituents remain available for a variety of subsequent transformations, including cross-coupling reactions such as Suzuki, Grignard, and Heck reactions. The presence of fluorine atoms can also activate the ring for nucleophilic aromatic substitution under specific conditions. This multi-faceted reactivity makes directed aryl lithiation a pivotal step in the synthesis of complex, highly substituted aromatic compounds.

Cascade and Tandem Reactions Utilizing this compound

The unique arrangement of reactive sites in this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly valued in organic synthesis for their efficiency in rapidly building molecular complexity from simple starting materials. The ortho-halo-aldehyde functionality is a well-established precursor for the synthesis of various heterocyclic systems through tandem reactions.

One important class of heterocycles that can be synthesized from o-halobenzaldehydes are quinazolines and their derivatives. These compounds are of significant interest due to their diverse biological activities. While specific examples utilizing this compound are not readily found in the literature, the general synthetic strategies are well-established. For instance, a transition-metal-free synthesis of quinazolin-4-ones has been developed through the cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. acs.org This suggests a potential pathway where the fluorine atom of this compound could be displaced by a nitrogen nucleophile in a tandem process.

Another potential application of this substrate is in multicomponent reactions. For example, the synthesis of highly substituted oxazoles can be achieved through a gold-catalyzed one-pot reaction of an amide, an aldehyde, and an alkyne, followed by cyclization. nih.gov The aldehyde group of this compound could participate in such a reaction, leading to the formation of a complex heterocyclic product in a single step.

The general principle of these tandem reactions involves an initial intermolecular reaction at the aldehyde or one of the halogen sites, followed by an intramolecular cyclization to form the heterocyclic ring. The specific reaction conditions, such as the choice of catalyst, base, and solvent, would be crucial in directing the reaction towards the desired product and avoiding unwanted side reactions.

Table 2: Potential Tandem Reactions Involving o-Halobenzaldehyde Scaffolds

| Reaction Type | Key Reactants | Potential Product |

| Quinazoline Synthesis | Amidine or Amide | Substituted Quinazoline |

| Oxazole Synthesis | Amide, Alkyne | Substituted Oxazole |

| Tandem Coupling/Cyclization | Aniline | Substituted Acridine |

This table illustrates general classes of tandem reactions applicable to o-halobenzaldehydes and does not represent experimentally verified reactions for the title compound.

Further research into the application of this compound in such cascade and tandem reactions could unveil novel and efficient routes to valuable heterocyclic compounds.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by the intricate interplay of the electronic and steric effects of its substituents. Understanding the mechanisms of its key transformations is crucial for predicting its behavior and optimizing reaction conditions.

Directed Aryl Lithiation: The mechanism of directed ortho-lithiation is a subject of ongoing study. The generally accepted mechanism involves the initial coordination of the organolithium reagent to a heteroatom-containing directing group. In the context of a protected this compound, the oxygen of the protected aldehyde or the fluorine atom could serve as the coordinating site. This pre-coordination brings the organolithium base into close proximity to the ortho-proton, facilitating its abstraction. This is often referred to as the complex-induced proximity effect (CIPE).

The regioselectivity of the lithiation is a critical aspect. The electronic effects of the halogens play a significant role. Fluorine, being the most electronegative, increases the acidity of the adjacent protons. However, steric hindrance from the adjacent chlorine and bromine atoms could influence which ortho-proton is abstracted. Computational studies on simpler polyhalogenated aromatic systems could provide valuable insights into the kinetic and thermodynamic factors governing the site of lithiation.

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple halogen atoms, particularly the activating fluorine, makes the aromatic ring susceptible to nucleophilic aromatic substitution. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer complex. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic stabilization of the intermediate. In this compound, the fluorine atom is generally the most likely leaving group in an SNAr reaction due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. The ortho and para positioning of electron-withdrawing groups (in this case, the aldehyde and other halogens) relative to the leaving group is crucial for stabilizing the negative charge in the intermediate.

The complex substitution pattern of this compound makes it a fascinating subject for further mechanistic studies. A combination of experimental techniques, such as kinetic studies and trapping of intermediates, along with computational modeling, would be invaluable in elucidating the precise reaction pathways and the factors that control its reactivity.

Computational Chemistry and Theoretical Studies of 6 Bromo 2 Chloro 3 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. This method calculates the electron density of a system to determine its energy and other properties. For a molecule like 6-bromo-2-chloro-3-fluorobenzaldehyde, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict a range of fundamental properties.

These calculations begin with geometry optimization, a process that finds the lowest energy arrangement of the atoms, thereby predicting stable bond lengths and angles. For instance, studies on other substituted benzaldehydes, such as 4-hydroxybenzaldehyde (B117250), have successfully used the B3LYP/6-31G(d,p) level of theory to determine its optimized structure with a C1 point group symmetry mdpi.com. Similar calculations for this compound would reveal how the sterically demanding and electronegative halogen substituents influence the geometry of the benzene (B151609) ring and the orientation of the aldehyde group.

Furthermore, DFT is used to compute electronic properties such as dipole moments, polarizability, and the distribution of electronic charge, which are crucial for understanding intermolecular interactions. The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-deficient regions, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Structural Parameters for a Substituted Benzaldehyde (B42025) (4-hydroxybenzaldehyde) using DFT/B3LYP/6-31G(d,p) This table serves as an example of the data that would be generated for this compound in a typical DFT study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.216 |

| C-C (ring avg.) | 1.395 | |

| O-H | 0.965 | |

| Bond Angle (°) | C-C-H (aldehyde) | 121.5 |

| C-C=O (aldehyde) | 124.3 | |

| C-C-C (ring avg.) | 120.0 |

Data derived from studies on 4-hydroxybenzaldehyde mdpi.com.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods offer varying levels of theory to probe molecular properties. Ab initio and semi-empirical methods represent two such approaches, differing primarily in their computational demands and the use of empirical parameters scribd.comlibretexts.org.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), solve the Schrödinger equation without experimental data, relying only on fundamental physical constants libretexts.orgresearchgate.net. These methods can be highly accurate, especially with large basis sets, and are often used as benchmarks. For example, a study on 2-bromo-5-fluorobenzaldehyde (B45324) employed ab initio RHF/6-311G* calculations to determine its optimized structure and vibrational frequencies nih.gov. Such calculations for this compound would provide a rigorous, first-principles description of its geometry and electronic energy.

Semi-empirical methods, such as PM3, AM1, and MNDO, simplify the calculations by incorporating parameters derived from experimental data researchgate.netresearchgate.net. This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. The geometry of a large set of 50 substituted benzaldehydes was successfully optimized at the semi-empirical PM3 level to develop a quantitative structure-property relationship (QSPR) model researchgate.net. While less accurate for absolute energies, these methods are often effective for predicting molecular geometries and relative energy differences.

Molecular Dynamics Simulations for Conformational Dynamics

While the aforementioned methods typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics mdpi.comnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time nih.gov.

For this compound, MD simulations could be used to explore the conformational landscape, particularly the rotation of the aldehyde group relative to the phenyl ring. This rotation is often associated with a low energy barrier but can be influenced by interactions with neighboring molecules or a solvent. By simulating the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent), MD can reveal the preferred conformations and the dynamics of interconversion between them. Such simulations provide a deeper understanding of how the molecule behaves in realistic conditions, which is crucial for predicting its physical properties and reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. Theoretical calculations can generate vibrational (infrared and Raman) and electronic (UV-Vis) spectra that can be compared directly with experimental results bohrium.com. This comparison aids in the assignment of spectral bands and validates the accuracy of the computational model.

For halogenated benzaldehydes, DFT and ab initio methods have been shown to provide excellent predictions of vibrational frequencies. A detailed study on 2-bromo-5-fluorobenzaldehyde performed DFT (B3LYP/6-311G) and ab initio (RHF/6-311G) calculations to compute its harmonic vibrational frequencies, infrared intensities, and Raman activities nih.gov. The results showed excellent agreement with the experimental FT-IR and FT-Raman spectra, allowing for a complete assignment of the observed vibrational modes nih.gov. Similarly, the vibrational dynamics of 4-(dimethylamino)benzaldehyde (B131446) have been assessed by combining experimental inelastic neutron scattering (INS) spectra with periodic DFT calculations mdpi.com.

Applying these methods to this compound would yield a predicted vibrational spectrum. This theoretical spectrum is crucial for assigning experimental IR and Raman bands to specific molecular motions, such as C-H stretches, C=O stretches, aromatic ring vibrations, and vibrations involving the C-Cl, C-Br, and C-F bonds.

Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-bromo-5-fluorobenzaldehyde This table illustrates the validation process by comparing computed values against experimental data for a related molecule.

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT B3LYP/6-311G*) |

|---|---|---|---|

| C=O stretch | 1703 | 1701 | 1705 |

| Ring C-C stretch | 1591 | 1594 | 1591 |

| Ring C-C stretch | 1464 | 1466 | 1466 |

| C-F stretch | 1242 | 1243 | 1240 |

| C-Br stretch | 660 | 660 | 660 |

Data adapted from Hiremath & Sundius, 2009 nih.gov.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone rsc.orgrsc.org. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For a substituted benzaldehyde, computational studies can elucidate the mechanisms of reactions such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution, or oxidation/reduction of the aldehyde. A DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole successfully identified three transition states and the resulting hemiaminal and Schiff base products nih.gov. The study also investigated how different substituents on the benzaldehyde ring, including halogens like F, Cl, and Br, influence the energetics of the reaction nih.gov. Similar computational approaches could be applied to this compound to predict its reactivity in various transformations, such as hydrogenation or Diels-Alder reactions, and to understand how the interplay of its three different halogen substituents directs the reaction pathways nih.govresearchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity semanticscholar.org. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions acs.orgsapub.org. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO.

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Table 3: Illustrative FMO Energies and Reactivity Descriptors for a Substituted Benzaldehyde This table provides an example of the kind of data generated from an FMO analysis.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.75 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |

| HOMO-LUMO Gap | ΔE | 4.95 |

| Chemical Hardness | η | 2.475 |

| Electrophilicity Index | ω | 3.21 |

Values are hypothetical and for illustrative purposes, based on typical ranges for similar aromatic aldehydes mdpi.com.

Advanced Applications in Organic Synthesis and Functional Materials

Versatile Building Block in Complex Molecule Synthesis

6-Bromo-2-chloro-3-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a foundational component in the assembly of intricate molecular architectures. biosynth.com The aldehyde group provides a reactive site for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. This functional handle allows for the straightforward extension of the molecule's carbon skeleton.

Simultaneously, the three distinct halogen substituents (bromine, chlorine, and fluorine) offer multiple, regiochemically defined points for modification, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom is particularly susceptible to reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This multi-functional nature allows chemists to employ orthogonal synthetic strategies, selectively reacting one part of the molecule while leaving the others intact for subsequent transformations. This capability is crucial for the efficient and controlled synthesis of complex target molecules.

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. This compound is an important precursor for a variety of advanced heterocyclic scaffolds, where its substitution pattern is directly incorporated into the final product, influencing its chemical and biological properties.

Indazoles are a prominent class of bicyclic heterocycles recognized for their wide range of biological activities. A practical and established method for synthesizing the indazole core involves the condensation of an o-fluorobenzaldehyde with hydrazine (B178648). researchgate.netacs.org In this reaction, the fluorine atom, activated by the ortho-aldehyde group, is displaced by the terminal nitrogen of hydrazine following initial condensation, leading to cyclization.

This compound, being a substituted o-fluorobenzaldehyde, is an ideal substrate for this transformation. Its reaction with hydrazine hydrate (B1144303) proceeds via an initial hydrazone formation, followed by an intramolecular nucleophilic aromatic substitution to yield the corresponding highly substituted indazole. This provides a direct route to indazoles carrying a specific and dense halogenation pattern.

Table 1: Synthesis of 4-Bromo-6-chloro-5-fluoro-1H-indazole

| Reactant 1 | Reactant 2 | Product |

|---|

The benzoxazole (B165842) scaffold is another privileged heterocyclic motif present in many biologically active compounds and functional materials. nih.gov The most common synthetic route to 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and an aldehyde. rsc.orgnih.gov This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidative aromatization to furnish the benzoxazole ring system.

By employing this compound as the aldehyde component, chemists can readily synthesize benzoxazole derivatives bearing the 6-bromo-2-chloro-3-fluorophenyl substituent at the 2-position. The specific halogenation pattern of the aldehyde is thus transferred directly to the final product, providing a means to tune the electronic and steric properties of the resulting benzoxazole derivative for specific applications. nih.gov

Table 2: Synthesis of 2-(6-Bromo-2-chloro-3-fluorophenyl)benzoxazole

| Reactant 1 | Reactant 2 | Product |

|---|

The utility of this compound extends to the synthesis of more complex, polycyclic aromatic systems. Substituted aldehydes are key reactants in various annulation and cyclization strategies designed to build fused ring structures. For instance, recent methodologies have demonstrated the synthesis of trifluoromethyl-functionalized dihydrobenzo[k]phenanthridinones through a radical-promoted annulation of alkenyl quinolones with aldehydes. acs.orgacs.org In such a reaction, this compound could be used to install its corresponding substituted phenyl ring onto the complex polycyclic framework.

Similarly, the synthesis of other fused heterocycles, such as benzo[a]phenothiazines, can be achieved through the condensation of aldehydes with appropriately substituted aminothiophenols. researchgate.net The aldehyde's structure dictates the substitution pattern on one of the aromatic rings of the final fused system. The use of this compound in these advanced synthetic routes enables the creation of novel, densely functionalized fused aromatic compounds for investigation in materials science and medicinal chemistry.

Intermediate in the Development of Medicinal Chemistry Candidates

The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry. The indazole core, for example, is a component of numerous compounds investigated as potent therapeutic agents, including HIV protease inhibitors, serotonin (B10506) receptor antagonists, and vanilloid receptor (VR1) antagonists for the treatment of chronic pain. researchgate.net Benzoxazole derivatives also exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov

The role of this compound as an intermediate is to provide access to novel analogues of these known pharmacophores. In drug design, the introduction of halogen atoms is a common strategy to modulate a candidate's physicochemical properties, such as:

Lipophilicity: Affecting cell membrane permeability and bioavailability.

Metabolic Stability: Blocking sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Binding Affinity: Halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance binding to a biological target.

By using this specific aldehyde, medicinal chemists can introduce a unique bromine, chlorine, and fluorine substitution pattern onto a heterocyclic core, allowing for the fine-tuning of a potential drug's efficacy and pharmacokinetic profile.

Role in Agrochemical Development

The principles of using halogenated intermediates in medicinal chemistry are mirrored in the field of agrochemical development. Halogenated aromatic and heterocyclic compounds form the basis of many modern herbicides, insecticides, and fungicides. sgtlifesciences.com The presence, number, and position of halogen atoms on an active molecule can profoundly influence its biological activity, target specificity, and environmental persistence.

Building blocks like this compound are valuable for the synthesis of new agrochemical candidates. The ability to construct complex heterocyclic systems from this aldehyde allows for the exploration of novel chemical space in search of more effective and safer crop protection agents. The dense halogenation provided by this intermediate can enhance the potency of a potential pesticide or be used to modulate its physical properties to suit specific formulation and application requirements. sgtlifesciences.com

Design and Synthesis of Spectroscopic Probes

The unique substitution pattern of this compound, featuring three different halogen atoms on the aromatic ring, makes it a precursor of interest for the design and synthesis of specialized spectroscopic probes. The electronic properties and steric hindrance imparted by these halogens can be exploited to create molecules with specific recognition and signaling capabilities.

NMR Probes for Enantiopurity Determination

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for this purpose. wikipedia.orgnih.gov CDAs are chiral molecules that react with a mixture of enantiomers to form a mixture of diastereomers. These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers. wikipedia.org

While specific applications of this compound as an NMR probe for enantiopurity have not been detailed in the available literature, its structural features suggest its potential in this area. The aldehyde functional group provides a reactive handle for derivatization of chiral alcohols and amines. The presence of a fluorine atom is particularly advantageous for ¹⁹F NMR spectroscopy. nih.gov ¹⁹F NMR offers several benefits, including a wide chemical shift range, high sensitivity, and the absence of background signals in most biological and organic systems, making it an excellent tool for the analysis of complex mixtures. nih.govnih.gov

The general principle involves the reaction of the chiral analyte with a chiral derivatizing agent to form diastereomers. The differing spatial arrangements of the substituents in the diastereomers lead to different magnetic environments for the fluorine nucleus, resulting in separate signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the precise determination of the enantiomeric excess (ee) of the original sample.

Table 1: General Steps for Enantiopurity Determination using a Fluorinated Chiral Derivatizing Agent

| Step | Description |

| 1. Derivatization | The racemic or enantiomerically enriched analyte is reacted with the fluorinated chiral derivatizing agent (potentially derived from this compound) to form a mixture of diastereomers. |

| 2. NMR Acquisition | The ¹⁹F NMR spectrum of the diastereomeric mixture is acquired. |

| 3. Spectral Analysis | The signals corresponding to each diastereomer are identified and integrated. |

| 4. Enantiomeric Excess Calculation | The ratio of the integrals is used to calculate the enantiomeric excess (ee) of the original analyte. |

Contributions to Functional Materials Science

The field of functional materials science focuses on the development of materials with specific, tailored properties for a variety of applications. The incorporation of halogenated organic molecules is a key strategy in the design of such materials, owing to their ability to participate in a range of non-covalent interactions.

Fabrication of Nanostructures and Semiconducting Materials via Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, are fundamental to the self-assembly of molecules into well-ordered supramolecular structures. mdpi.comchimia.ch These interactions are crucial in crystal engineering and the fabrication of functional materials, including nanostructures and organic semiconductors. mdpi.comacs.org

Halogenated aromatic compounds are of particular interest in this context due to their ability to form halogen bonds, which are specific and directional interactions between a halogen atom and a Lewis base. mdpi.com The strength and directionality of these bonds can be tuned by varying the halogen atoms and the electronic nature of the aromatic ring. The presence of bromine, chlorine, and fluorine atoms in this compound offers multiple sites for potential halogen bonding and other non-covalent interactions.

While direct evidence for the use of this compound in the fabrication of nanostructures and semiconducting materials is not available, its structural motifs are found in molecules used for these purposes. Substituted benzaldehydes are utilized in the synthesis of larger conjugated systems that can self-assemble into materials with desirable electronic and optical properties. rug.nlnih.govresearchgate.net The interplay of different non-covalent forces, guided by the specific substitution pattern of the molecule, can direct the packing of molecules in the solid state, influencing properties such as charge carrier mobility in organic semiconductors. Aromatic-carbonyl interactions can also play a significant role in the stability and structure of such materials. nih.govcas.cn

Table 2: Key Non-Covalent Interactions in Functional Materials

| Interaction | Description | Potential Role of this compound |

| Halogen Bonding | A directional interaction between a halogen atom (Lewis acid) and a Lewis base. | The bromine, chlorine, and fluorine atoms can act as halogen bond donors. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The substituted benzene (B151609) ring can participate in stacking interactions. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | The polar C-Halogen and C=O bonds create a molecular dipole. |

| Aromatic-Carbonyl Interactions | Interactions between an aromatic ring and a carbonyl group. nih.govcas.cn | The benzaldehyde (B42025) moiety can engage in these specific interactions. |

Advanced Analytical Methods for Purity and Characterization of 6 Bromo 2 Chloro 3 Fluorobenzaldehyde

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive organic compounds. For 6-Bromo-2-chloro-3-fluorobenzaldehyde, a reversed-phase HPLC (RP-HPLC) method is typically employed for its robustness and ability to separate compounds based on hydrophobicity.

The method involves injecting a solution of the compound into a liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18 or C8 silica). Due to the halogenated aromatic nature of this compound, it is retained on the column and separated from polar impurities, which elute earlier, and potentially from less polar or more retained impurities, such as isomeric variants or reaction byproducts. chemscene.com The separation is influenced by the precise composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chemspider.com

Quantification is achieved using an ultraviolet (UV) detector, as the benzaldehyde (B42025) moiety contains a chromophore that absorbs light at specific wavelengths (commonly in the 210-254 nm range). thermofisher.com The area of the chromatographic peak corresponding to the main compound is proportional to its concentration. Purity is then calculated as the percentage of the main peak area relative to the total area of all detected peaks. Method validation according to International Council for Harmonisation (ICH) guidelines would ensure specificity, precision, linearity, and accuracy. chemspider.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value/Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | Elutes the compound and separates it from impurities based on polarity. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable run time. echemi.com |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. echemi.com |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV at 254 nm | Allows for sensitive detection of the aromatic aldehyde. |

| Run Time | 20-30 minutes | Sufficient to elute the main compound and any late-eluting impurities. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. chemsrc.com This technology utilizes columns packed with sub-2 µm particles, which generate higher efficiency separations. echemi.com The key advantage of UPLC is its ability to resolve closely related impurities, such as positional isomers, which might co-elute under standard HPLC conditions. thermofisher.com

The transition from HPLC to UPLC can reduce analysis times by up to 75%, significantly increasing laboratory throughput without compromising the quality of the separation. nih.gov For this compound, a UPLC method would provide a much sharper and narrower peak, allowing for the detection and quantification of impurities at lower levels. The fundamental principles of separation remain the same as in HPLC (typically reversed-phase), but the instrumentation is designed to handle the much higher backpressures generated by the smaller particle size columns. chemsrc.com

Table 2: Comparison of Typical HPLC and UPLC Performance for Halogenated Benzaldehyde Analysis

| Parameter | HPLC | UPLC | Advantage of UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency, superior resolution. chemsrc.com |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm | Less solvent consumption, faster runs. |

| Typical Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.5 mL/min | Reduced solvent usage. echemi.com |

| Analysis Time | 20-40 minutes | 2-10 minutes | Increased sample throughput. nih.gov |

| System Pressure | 1000-4000 psi | 6000-15000 psi | Drives efficiency with smaller particles. |

| Resolution | Good | Excellent | Better separation of closely related impurities. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Purity and Identification

While HPLC and UPLC are ideal for analyzing the primary compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. biosynth.com For a synthesized compound like this compound, such impurities could include residual solvents, unreacted starting materials (e.g., 1-bromo-2-chloro-3-fluorobenzene), or volatile byproducts. ambeed.com The direct determination of aldehydes by GC can be challenging due to their reactivity, but it is a powerful tool for impurity profiling.

In a GC-MS system, the sample is vaporized and separated in a capillary column. A study on the separation of ten bromofluorobenzaldehyde isomers using Low Thermal Mass GC (LTM-GC) demonstrated the high efficiency of this technique for resolving closely related volatile compounds. As components elute from the column, they enter a mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a "fingerprint" that allows for unambiguous identification of impurities by comparing them to spectral libraries (e.g., NIST).

Table 3: Potential Volatile Impurities in this compound and GC-MS Identification

| Potential Impurity | Potential Source | Typical GC Elution | Characteristic m/z Ions for MS Identification |

| Dichloromethane (B109758) | Reaction/extraction solvent | Early | 84, 86, 49 |

| Toluene (B28343) | Reaction solvent | Early to Mid | 91, 92 |

| 1-Bromo-2-chloro-3-fluorobenzene | Starting material | Mid | 208, 210, 129 |

| Isomeric Benzaldehydes | Side reaction | Close to main peak | 236, 238, 207, 128 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and in this case, halogens) within a pure sample. This analysis provides experimental evidence for the compound's empirical formula, C₇H₃BrClFO.

The analysis is typically performed using a combustion method. A precisely weighed sample is burned in an excess of oxygen, converting carbon to carbon dioxide, hydrogen to water, and halogens to their respective hydrogen halides or other detectable forms. These combustion products are then separated and quantified. For halogen determination, methods like oxygen-flask combustion followed by ion chromatography or potentiometric titration can be employed. The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's stoichiometric purity and confirms its elemental composition.

Table 4: Elemental Composition Data for this compound (C₇H₃BrClFO)

| Element | Molecular Weight ( g/mol ) | Theoretical % | Acceptable Experimental Range (±0.4%) |

| Carbon (C) | 12.01 | 35.40 | 35.00 - 35.80 |

| Hydrogen (H) | 1.01 | 1.27 | 0.87 - 1.67 |

| Bromine (Br) | 79.90 | 33.64 | 33.24 - 34.04 |

| Chlorine (Cl) | 35.45 | 14.93 | 14.53 - 15.33 |

| Fluorine (F) | 19.00 | 7.99 | 7.59 - 8.39 |

| Oxygen (O) | 16.00 | 6.74 | (by difference) |

| Total | 237.46 | 100.00 |

Future Research Directions and Emerging Trends for 6 Bromo 2 Chloro 3 Fluorobenzaldehyde

Development of Novel Catalytic Systems for Targeted Transformations

The reactivity of the carbon-halogen and carbonyl groups in 6-Bromo-2-chloro-3-fluorobenzaldehyde offers a rich landscape for novel catalytic applications. Future research will likely focus on developing highly selective catalysts that can target specific positions on the molecule without affecting other functional groups.

Key Research Areas:

Chemoselective Cross-Coupling: The presence of both bromine and chlorine atoms invites the development of catalytic systems that can selectively activate one over the other. For instance, palladium-based catalysts with tailored phosphine (B1218219) ligands could be designed to favor the reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. Conversely, nickel-based catalysts might be explored for their potential to activate the stronger C-Cl bond.

Directed C-H Functionalization: Catalytic strategies that enable the direct functionalization of the C-H bond on the aromatic ring would be a significant advancement. acs.org Rhodium and ruthenium catalysts, in concert with directing groups, could be investigated to introduce new substituents at the C4 or C5 positions, providing access to novel derivatives.